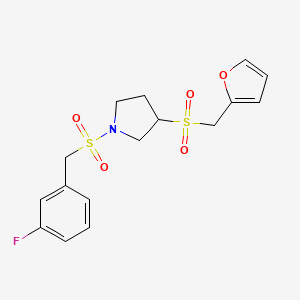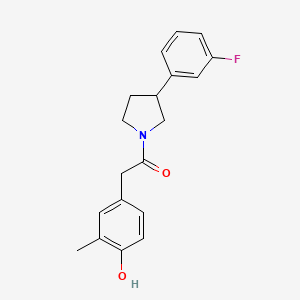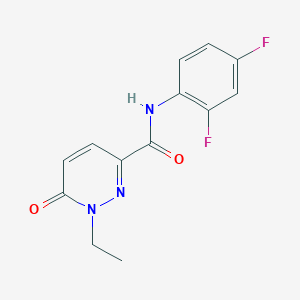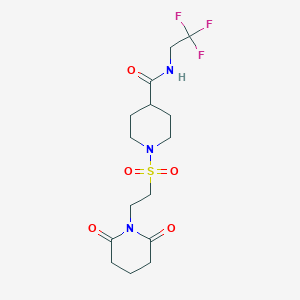
1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative that has been synthesized using a specific method.
Wirkmechanismus
The exact mechanism of action of 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is not fully understood. However, it has been suggested that the compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit tubulin polymerization, which is essential for cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Additionally, the compound has been reported to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine in lab experiments is its potent antitumor activity against various cancer cell lines. However, the compound has some limitations as well. It is relatively unstable and sensitive to light, which can affect its activity. Additionally, the compound has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine. One of the most promising directions is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields such as anti-inflammatory and anti-angiogenic therapies. Finally, more research is needed to optimize the synthesis method of the compound to obtain higher yields and improve its stability.
Synthesemethoden
The synthesis of 1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has been reported in the literature. The synthesis involves the reaction of 3-fluorobenzylamine with 2-furancarboxaldehyde to form a Schiff base intermediate, which is then reacted with pyrrolidine-1-sulfonyl chloride to obtain the final product. This synthesis method has been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has shown potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to have potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO5S2/c17-14-4-1-3-13(9-14)11-25(21,22)18-7-6-16(10-18)24(19,20)12-15-5-2-8-23-15/h1-5,8-9,16H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCUSRQVSPWYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2571612.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571616.png)

![(2,2'-Bipyridyl)bis[2-(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B2571618.png)


![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2571621.png)
![4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2571625.png)


![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2571628.png)


